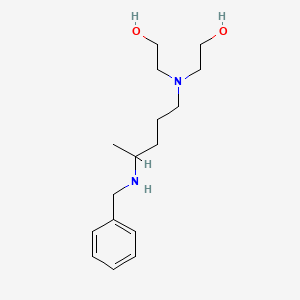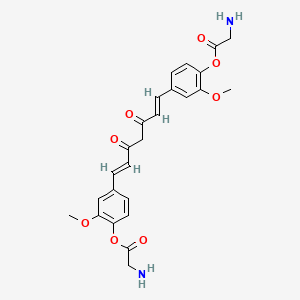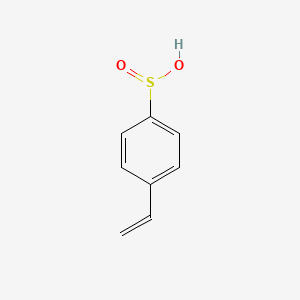
2,2'-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamino group attached to a pentyl chain, which is further connected to an azanediyl group, making it a unique structure with potential for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of benzyl azide with a suitable precursor compound in the presence of a catalyst such as copper sulfate and a reducing agent like sodium ascorbate . The reaction is carried out in methanol, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
Uniqueness
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific structural features, such as the benzylamino group and the pentyl chain, which confer distinct chemical and biological properties compared to similar compounds .
This detailed article provides a comprehensive overview of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H28N2O2 |
|---|---|
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
2-[4-(benzylamino)pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H28N2O2/c1-15(17-14-16-7-3-2-4-8-16)6-5-9-18(10-12-19)11-13-20/h2-4,7-8,15,17,19-20H,5-6,9-14H2,1H3 |
Clé InChI |
QMSJGJWBTLYWFY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN(CCO)CCO)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)

![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)


![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
